

(S)-(+)-5-Bromomethyl-2-pyrrolidinone CAS number 72479-05-1 details

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Compound of Interest

Compound Name: (S)-(+)-5-Bromomethyl-2-pyrrolidinone

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An In-depth Technical Guide to **(S)-(+)-5-Bromomethyl-2-pyrrolidinone**

CAS Number: 72479-05-1

Abstract

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The pyrrolidine ring is a prevalent scaffold in a wide array of biologically active molecules and approved drugs. [1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data, and its applications in drug discovery, aimed at researchers and professionals in the field.

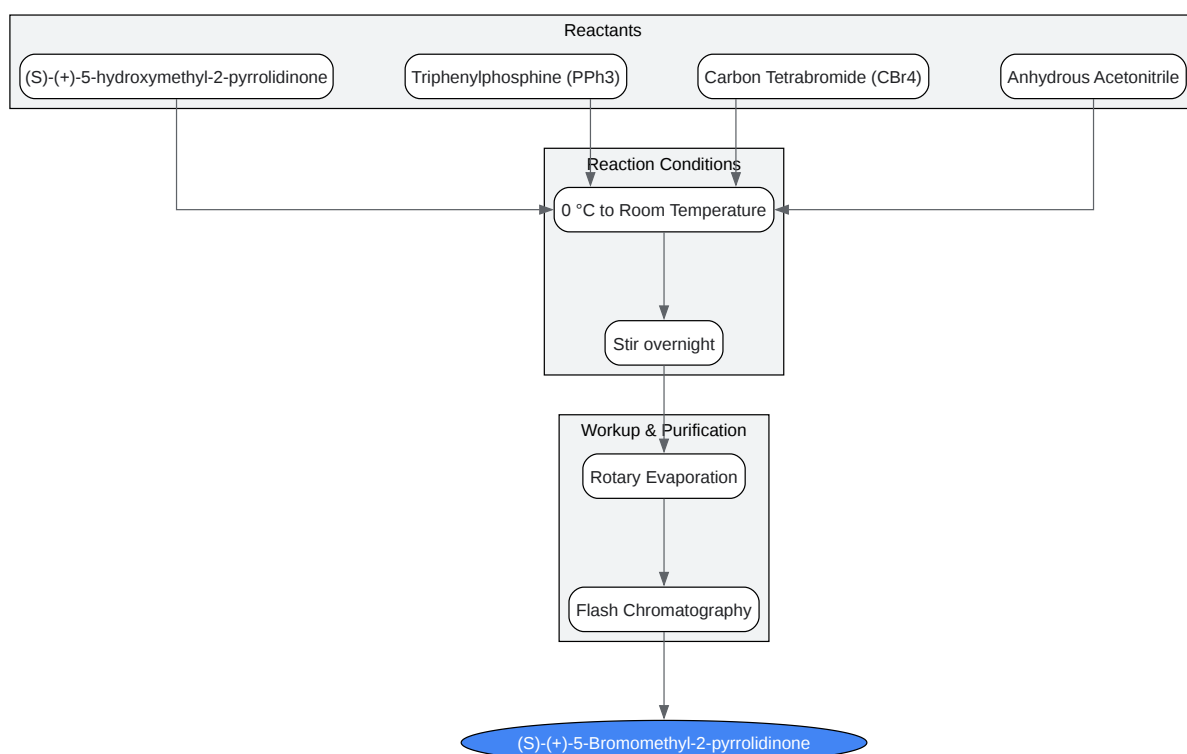
Chemical and Physical Properties

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a white crystalline powder.[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	72479-05-1	[4][5]
Molecular Formula	C ₅ H ₈ BrNO	[4][5]
Molecular Weight	178.03 g/mol	[4][5]
Appearance	Powder	[4]
Melting Point	75-79 °C	[4]
Optical Activity	[α] _D ²² -30.0°, c = 0.5 in ethanol	[4]
Storage Temperature	2-8°C	[4]
SMILES String	<chem>BrC[C@@H]1CCCC(=O)N1</chem>	[4]
InChI Key	QFOSFXPTXNRRMF-BYPYZUCNSA-N	[4]

Synthesis

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is typically synthesized from its precursor, (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[3] The synthesis involves the bromination of the primary alcohol group. A common method is the Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide.[3]



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Caption: Synthesis workflow for **(S)-(+)-5-Bromomethyl-2-pyrrolidinone**.

Experimental Protocol: Synthesis from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone[3]

This protocol details the synthesis of (S)-5-bromomethyl-2-pyrrolidinone from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[3]

Materials:

- (S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol)
- Triphenylphosphine (3.97 g, 15.1 mmol)
- Carbon tetrabromide (5.02 g, 15.1 mmol)
- Anhydrous acetonitrile (28 mL)

Procedure:

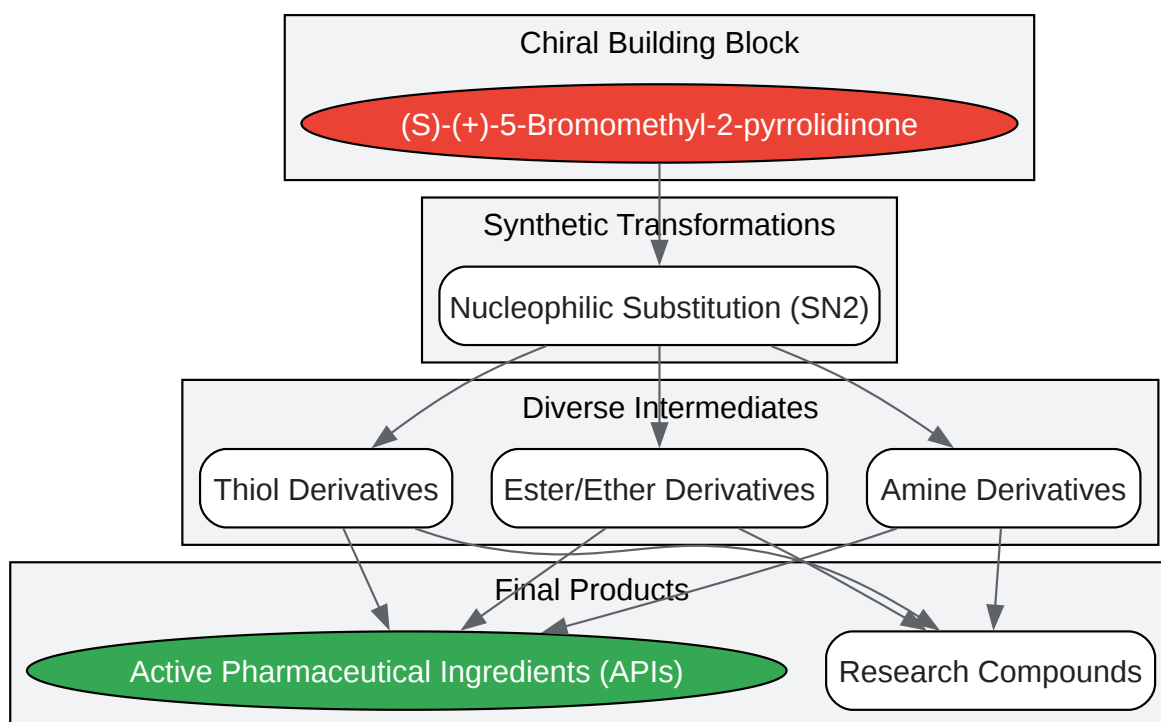
- Suspend (S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol) and triphenylphosphine (3.97 g, 15.1 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask.
- Cool the suspension to 0 °C with an ice bath and stir.
- Slowly add a solution of carbon tetrabromide (5.02 g, 15.1 mmol) dissolved in 8 mL of anhydrous acetonitrile dropwise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.
- Upon completion of the reaction, remove the solvent by rotary evaporation.
- Purify the resulting residue using flash chromatography to yield the final product as a white solid (Expected yield: ~95%).[3]

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][6] **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** serves as a key

chiral intermediate, providing a versatile handle for introducing the pyrrolidinone moiety into larger, more complex molecules. Its stereochemistry is often crucial for the biological activity of the final compound.[1][7]

Derivatives of 2-pyrrolidinone have demonstrated a wide range of pharmacological activities, including anticonvulsant and respiratory stimulant effects.[8] The introduction of a reactive bromomethyl group at the chiral C5 position allows for nucleophilic substitution reactions, enabling the extension of the carbon chain and the introduction of various functional groups. This makes it a critical precursor for creating libraries of compounds for drug screening and for the targeted synthesis of active pharmaceutical ingredients (APIs).



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Caption: Role as a building block in drug development.

Spectroscopic Data

The structural confirmation of **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** relies on standard spectroscopic techniques.

Technique	Data	Reference
¹ H NMR	(400 MHz, CD ₃ OD): δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H)	[3]
¹³ C NMR	Expected peaks: ~178 ppm (C=O), ~55 ppm (CH-N), ~40 ppm (CH ₂ -Br), ~30 ppm (CH ₂), ~25 ppm (CH ₂)	Structural Prediction
FT-IR	Expected peaks: ~3200 cm ⁻¹ (N-H stretch), ~1680 cm ⁻¹ (C=O stretch, amide), ~2900 cm ⁻¹ (C-H stretch)	Structural Prediction
Mass Spec (EI)	Expected m/z: 177/179 (M ⁺), 98 (M ⁺ - Br)	Structural Prediction

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.[9]
 - ¹H NMR Parameters: Utilize a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds is typically sufficient.[9]

- ¹³C NMR Parameters: On a corresponding 100 MHz spectrometer, use a proton-decoupled pulse sequence. Acquire 512-2048 scans with a relaxation delay of 2-5 seconds for adequate signal-to-noise.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Objective: To identify characteristic functional groups.
- Methodology:
 - Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Instrument Parameters: Use an FT-IR spectrometer with an ATR accessory, scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans.
 - Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum.[9]

Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
 - Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
 - Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., 50-300 Da). The presence of bromine will result in a characteristic M/M+2 isotopic pattern.

Safety and Handling

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is classified as hazardous. Appropriate safety precautions must be taken during handling and storage.

GHS Information	Details	Reference
Pictogram	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4][10]
Hazard Statements	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)	[4][10]
Precautionary Statements	P261, P264, P280, P301+P312, P302+P352, P305+P351+P338	[4]

Handling:

- Use in a well-ventilated area or under a chemical fume hood.[11]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
- Avoid breathing dust.[12]
- Wash hands thoroughly after handling.[11]

Storage:

- Store in a tightly closed container in a cool, dry place.[11][13]
- Recommended storage temperature is 2-8°C.[4]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.
[11]

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